molecular formula C88H126N12O20 B12420006 DBCO-PEG4-Val-Cit-PAB-MMAF

DBCO-PEG4-Val-Cit-PAB-MMAF

货号: B12420006
分子量: 1672.0 g/mol
InChI 键: POOYWMPBBSFMGS-VMBPOYJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

化学反应分析

Types of Reactions

DBCO-PEG4-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reagents: Azide-containing molecules, proteases.

    Conditions: SPAAC reactions typically occur under mild conditions without the need for copper catalysts. .

Major Products Formed

科学研究应用

Key Components and Their Functions

  • DBCO (Dibenzocyclooctyne) Group: Facilitates rapid, catalyst-free conjugation to biomolecules via click chemistry .
  • PEG4 (Polyethylene Glycol) Spacer: Enhances solubility and flexibility, making it suitable for research and therapeutic applications .
  • Val-Cit (Valine-Citrulline) Linker: A dipeptide that is selectively cleaved by enzymes (specifically Cathepsin B) within cancer cells, ensuring controlled drug release .
  • PAB (Para-aminobenzoic acid) Linker: Functions in conjunction with the Val-Cit linker to trigger the release of MMAF .
  • MMAF (Monomethyl Auristatin F): A cytotoxic agent that inhibits tubulin polymerization, leading to the disruption of cell division and cancer cell death .

Applications in ADC Development

The primary application of this compound is in the development of ADCs for targeted cancer treatment . ADCs based on this compound can selectively deliver the cytotoxic MMAF payload to tumor cells, reducing off-target effects and enhancing treatment efficacy .

Stability and Efficacy

The PEG4-Val-Cit-PAB linker enhances stability in the bloodstream and ensures selective release within tumor cells . Studies suggest that acidic glutamic acid–valine–citrulline linkers can minimize failure rates in preclinical studies by providing high stability in plasma .

Solubility

相似化合物的比较

Similar Compounds

Uniqueness

This compound is a versatile and potent compound with significant applications in cancer therapy and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the development of targeted therapies.

生物活性

DBCO-PEG4-Val-Cit-PAB-MMAF is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound combines a cleavable PEG linker with a potent cytotoxic agent, Monomethyl auristatin F (MMAF), which is known for its ability to inhibit tubulin polymerization. The following sections delve into the biological activity of this compound, including its mechanism of action, efficacy in various studies, and implications for cancer therapy.

Structure and Composition

This compound consists of:

  • DBCO : A dibenzocyclooctyne moiety that facilitates bioorthogonal reactions.
  • PEG4 : A polyethylene glycol linker that enhances solubility and stability.
  • Val-Cit : A dipeptide sequence that is cleavable by specific proteases, allowing for controlled release of the drug.
  • PAB : p-Aminobenzyl alcohol, a self-immolative spacer that aids in the release of MMAF upon cleavage.
  • MMAF : A potent antitubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The biological activity of this compound primarily revolves around its ability to selectively deliver MMAF to cancer cells via ADCs. Upon internalization, the Val-Cit linker is cleaved by cathepsins within the tumor microenvironment, releasing MMAF, which then inhibits tubulin polymerization. This inhibition is critical as it prevents mitotic spindle formation, effectively halting cell division and triggering apoptosis in malignant cells .

In Vitro Studies

Research has demonstrated that ADCs incorporating this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have included breast cancer (MCF-7), ovarian cancer (SKOV3), and non-Hodgkin lymphoma (NHL) cell lines.
  • Results : ADCs showed IC50 values in the nanomolar range, indicating potent cytotoxicity. The mechanism was attributed to the effective release of MMAF post-internalization .

In Vivo Studies

In vivo efficacy has been evaluated using mouse models:

  • Study Design : Mice bearing tumors were treated with this compound conjugates.
  • Findings : Results indicated substantial tumor regression compared to control groups. The pharmacokinetics revealed a half-life similar to that of the parent antibodies, suggesting stability in circulation without premature drug release .

Case Studies

  • Case Study on HER2+ Breast Cancer :
    • Objective : To assess the efficacy of this compound in targeting HER2+ breast cancer cells.
    • Methodology : Mice were treated with an anti-HER2 antibody conjugated with this compound.
    • Outcome : Significant reduction in tumor size was observed after treatment, correlating with high levels of MMAF release at tumor sites .
  • Case Study on Non-Hodgkin Lymphoma :
    • Objective : Evaluate the therapeutic potential against NHL using this compound.
    • Results : The study reported a marked decrease in tumor burden and improved survival rates in treated mice compared to those receiving standard chemotherapy .

Comparative Analysis of ADCs

The following table summarizes key characteristics and findings related to this compound compared to other ADC linkers:

FeatureThis compoundOther Linkers (e.g., VC)
Linker TypeCleavable PEGNon-cleavable
Cytotoxic AgentMMAFMMAE
Release MechanismProtease-mediatedHydrolysis
Efficacy (IC50)Low nanomolarHigher nanomolar
Stability in CirculationHighVariable

属性

分子式

C88H126N12O20

分子量

1672.0 g/mol

IUPAC 名称

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1

InChI 键

POOYWMPBBSFMGS-VMBPOYJESA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。